molecular formula C24H23ClN2O B3954707 6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride

6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride

Cat. No.: B3954707
M. Wt: 390.9 g/mol
InChI Key: KLUPIEPXLNNECZ-UHFFFAOYSA-N
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Description

6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O.ClH/c1-24(2)13-19-22(20(27)14-24)21-16-10-6-7-11-17(16)26-23(21)18(25-19)12-15-8-4-3-5-9-15;/h3-11,26H,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUPIEPXLNNECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C(=N2)CC4=CC=CC=C4)NC5=CC=CC=C53)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Cyclization: The indole core undergoes cyclization with appropriate reagents to form the quinoline structure.

    Substitution Reactions: Benzyl and dimethyl groups are introduced through substitution reactions using benzyl halides and methylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Benzyl halides, methylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various biological functions.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its benzyl and dimethyl groups enhance its interaction with molecular targets, making it a promising candidate for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride
Reactant of Route 2
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6-benzyl-3,3-dimethyl-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-one;hydrochloride

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